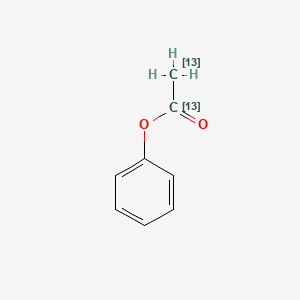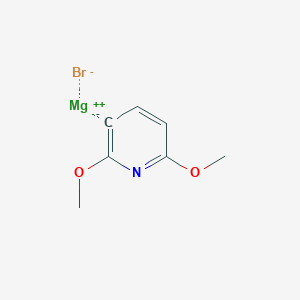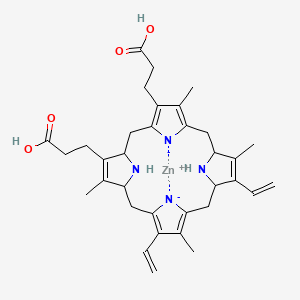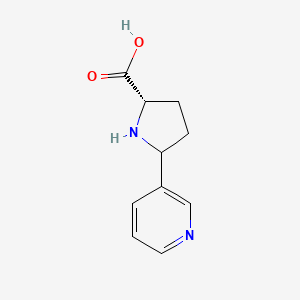![molecular formula C9H12O B13411651 (1S,5R)-Bicyclo[3.3.1]non-3-en-2-one](/img/structure/B13411651.png)
(1S,5R)-Bicyclo[3.3.1]non-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,5R)-Bicyclo[331]non-3-en-2-one is a bicyclic compound characterized by its unique structure, which includes a nonane ring system with a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-Bicyclo[3.3.1]non-3-en-2-one typically involves the use of cyclization reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反応の分析
Types of Reactions
(1S,5R)-Bicyclo[3.3.1]non-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under various conditions, often requiring the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1S,5R)-Bicyclo[3.3.1]non-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of (1S,5R)-Bicyclo[3.3.1]non-3-en-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
(3E)-3-nonen-2-one: An enone that shares a similar structural motif but differs in its specific arrangement of atoms and functional groups.
Non-3-en-2-one: Another enone with a similar backbone but distinct chemical properties.
(1S,5R)-1-phenylbicyclo[3.3.1]non-2-en-9-one: A related bicyclic compound with a phenyl group, offering different reactivity and applications.
Uniqueness
(1S,5R)-Bicyclo[3.3.1]non-3-en-2-one is unique due to its specific stereochemistry and the presence of a ketone functional group within a bicyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
特性
分子式 |
C9H12O |
|---|---|
分子量 |
136.19 g/mol |
IUPAC名 |
(1S,5R)-bicyclo[3.3.1]non-3-en-2-one |
InChI |
InChI=1S/C9H12O/c10-9-5-4-7-2-1-3-8(9)6-7/h4-5,7-8H,1-3,6H2/t7-,8-/m0/s1 |
InChIキー |
TUQWWBMBVKVORD-YUMQZZPRSA-N |
異性体SMILES |
C1C[C@@H]2C[C@H](C1)C(=O)C=C2 |
正規SMILES |
C1CC2CC(C1)C(=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





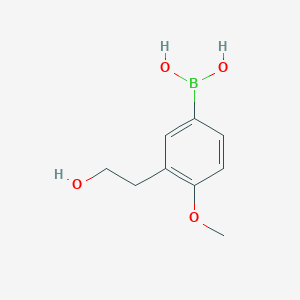
![2,2,12,12-tetramethyl-2,12-disilapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene](/img/structure/B13411611.png)



